1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride
Description
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-2-phenylsulfanylethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O2S2/c9-7(10,8(11,12)17(13,14)15)16-6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIGBESOODESPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(F)(F)S(=O)(=O)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride typically involves the reaction of tetrafluoroethylene with phenylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide group.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated sulfonyl groups into molecules.
Biology: The compound is studied for its potential use in modifying biological molecules, such as proteins and peptides, to enhance their stability and activity.
Medicine: Research is ongoing to explore its potential as a building block for designing new pharmaceuticals with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below summarizes key structural and molecular differences among related sulfonyl fluorides:
Key Observations :
- Iodo-substituted analogs (e.g., CAS 66137-74-4) exhibit higher molecular weights due to iodine’s atomic mass, enhancing reactivity in substitution reactions .
- Trifluorovinyloxy-substituted compounds (e.g., SSC monomer) are optimized for polymerization, enabling applications in fuel cell membranes .
- Tetrafluoroethoxy groups (e.g., CAS 104729-49-9) reduce steric hindrance compared to bulkier substituents, favoring synthetic versatility .
Physical and Thermal Properties
- Thermal Behavior: The iodo-substituted precursor undergoes a crystal-to-crystal transition at 150°C and isotropization at 218°C, forming smectic liquid crystalline phases upon cooling . SSC monomer-based membranes operate at ≤90°C, while advanced variants (e.g., Acipex membranes) withstand up to 130°C due to copolymer design .
- Physical State :
Biological Activity
1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride is a specialized fluorinated sulfonyl fluoride compound notable for its unique chemical structure that includes both fluorine and sulfur atoms. This compound has garnered attention in various fields, particularly in organic synthesis and biological research due to its potential applications in modifying biological molecules and developing pharmaceuticals.
- IUPAC Name : 1,1,2,2-tetrafluoro-2-phenylsulfanylethanesulfonyl fluoride
- Molecular Formula : C8H5F5O2S2
- CAS Number : 1000294-01-8
- Density : Approximately 2.051 g/mL at 25 °C
- Boiling Point : 127 °C
Synthesis
The synthesis of this compound typically involves the reaction of tetrafluoroethylene with phenylthiol in the presence of a catalyst under elevated temperatures and pressures. This method allows for the efficient formation of the desired product while maintaining high purity and yield.
The biological activity of this compound is primarily attributed to its sulfonyl fluoride group, which can interact with nucleophilic sites on target biomolecules. This interaction leads to the formation of covalent bonds that modify the structure and function of these biomolecules.
Protein Modification
Research indicates that this compound can be utilized as an activity-based probe to study protein interactions. For instance, studies have demonstrated its ability to form adducts with specific proteins, allowing researchers to map interaction sites comprehensively using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Case Study: Target Protein Interactions
In a study focusing on the use of sulfonyl fluoride probes, it was found that these compounds could quantitatively displace from target proteins' active sites and undergo hydrolysis. This property is crucial for understanding drug-protein interactions and developing new therapeutic agents .
Comparative Analysis with Related Compounds
| Compound Name | Functional Group | Biological Activity |
|---|---|---|
| This compound | Sulfonyl fluoride | Protein modification; potential drug development |
| 1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonic acid | Sulfonic acid | Less reactive; limited biological applications |
| 1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonamide | Sulfonamide | Antimicrobial properties; different reactivity profile |
Research Findings
Recent studies have highlighted the compound's effectiveness in enhancing the stability and activity of biological molecules. The unique combination of fluorine and sulfur in its structure imparts distinct reactivity compared to other similar compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1,2,2-tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride, and how do reaction conditions influence yield?
- Methodology : Two primary approaches are documented for analogous fluorosulfonyl ethers:
- Route 1 : Fluorination of iodinated precursors (e.g., 2-(2-iodo-tetrafluoroethoxy)tetrafluoroethyl sulfonyl fluoride) using F₂/N₂ gas mixtures, yielding ~67% via direct iodination and fluorination steps .
- Route 2 : Dechlorination of Cl/F-substituted intermediates using zinc in organic solvents (e.g., N-methylpyrrolidone), achieving ~80% yield for structurally similar monomers .
- Key Variables : Temperature control during fluorination (<90°C) and solvent purity critically impact side-reactions (e.g., cross-linking or decomposition).
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- FT-IR Spectroscopy : Confirm sulfonyl fluoride (-SO₂F) and phenylthio (-SPh) functional groups via characteristic stretches (1350–1450 cm⁻¹ for S=O; 700–750 cm⁻¹ for C-S) .
- NMR (¹⁹F and ¹H) : Resolve tetrafluoroethylene backbone environments (e.g., δ -110 to -125 ppm for CF₂ groups) and phenylthio substituents (δ 7.2–7.8 ppm for aromatic protons) .
- Elemental Analysis : Quantify sulfur and fluorine content to assess stoichiometric deviations .
Q. What safety protocols are critical during handling and storage?
- Safety Measures :
- Use PPE (nitrile gloves, fluoropolymer-coated goggles) to prevent skin/eye contact with corrosive sulfonyl fluoride groups .
- Store under inert gas (Ar/N₂) at -20°C to avoid hydrolysis of -SO₂F to -SO₃H, which alters reactivity .
Advanced Research Questions
Q. How does copolymerization with tetrafluoroethylene enhance proton conductivity in fuel cell membranes?
- Mechanism : The sulfonyl fluoride group (-SO₂F) in the monomer hydrolyzes to -SO₃H during membrane processing, creating ion-conductive channels. Copolymerization with tetrafluoroethylene forms a hydrophobic backbone, improving mechanical stability and water retention at >90°C .
- Performance Metrics : Membranes with 1100–1300 equivalent weight (EW) exhibit proton conductivities >0.1 S/cm at 80% relative humidity, critical for high-temperature fuel cells .
Q. What phase transitions occur in fluorinated ionomers derived from this compound, and how do they affect membrane morphology?
- Phase Behavior :
- Crystalline-to-Smectic Transition : At 150°C, fluorinated tails partially disorder, forming a triclinic lattice. Cooling induces smectic layering, templating ion-conductive domains .
- Impact on Conductivity : Smectic phases enhance proton transport by aligning ionic clusters into percolated networks .
Q. Can this compound serve as a single-ion conductor in solid-state lithium batteries?
- Electrolyte Design : Lithiation of the sulfonyl fluoride group yields Li⁺-conducting salts (e.g., Li[SO₂F-CF₂-CF₂-SPh]). These salts suppress dendrite growth by immobilizing anions .
- Performance : Ionic conductivities of ~10⁻⁴ S/cm at 60°C are achievable, but oxidative stability above 4.2 V vs Li⁺/Li remains a challenge .
Q. How do computational models explain discrepancies in experimental crystallization behavior?
- Modeling Approach : All-atom molecular dynamics (MD) simulations reveal that fluorinated sidechains adopt helical conformations, stabilizing smectic phases. Free energy calculations predict crystallization barriers consistent with experimental DSC data .
- Validation : Simulated transition temperatures (e.g., smectic-to-nematic) align within 5% of differential scanning calorimetry (DSC) results .
Q. What experimental contradictions exist in reported synthesis yields for fluorosulfonyl ether derivatives?
- Yield Variability :
- Direct fluorination routes (67%) may underperform vs. dechlorination methods (80–90%) due to incomplete iodine substitution or side-reactions with residual moisture .
- Purification via fractional distillation (for low-boiling intermediates) or column chromatography (for polar byproducts) can recover 10–15% additional yield .
Q. How does the phenylthio substituent influence reactivity compared to trifluorovinyloxy analogs?
- Electronic Effects : The electron-rich phenylthio group (-SPh) reduces electrophilicity at the sulfonyl fluoride center, slowing hydrolysis but enhancing thermal stability (>200°C decomposition onset vs. ~150°C for trifluorovinyloxy derivatives) .
- Synthetic Adaptability : Copper-mediated cross-coupling (e.g., Ullmann reactions) enables modular substitution of the phenylthio group for tailored polymer architectures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
